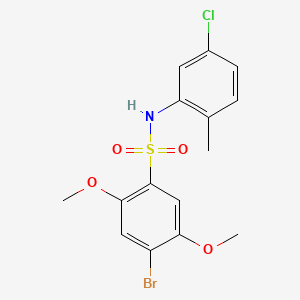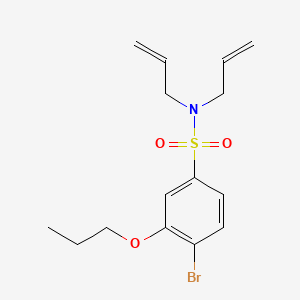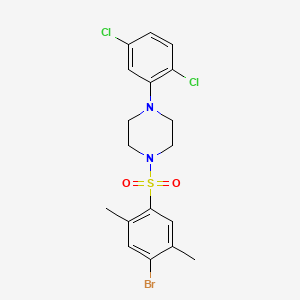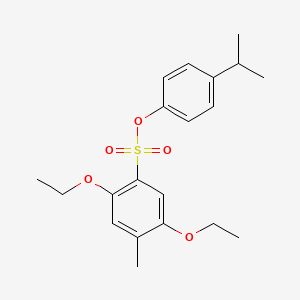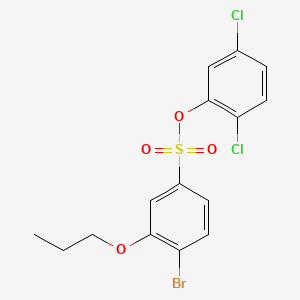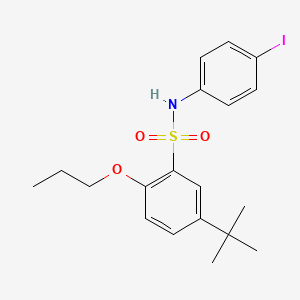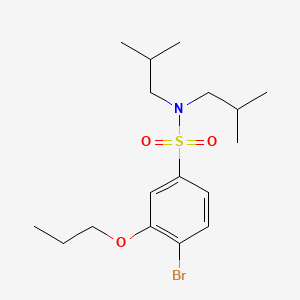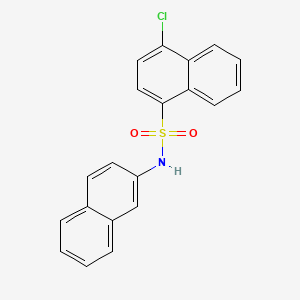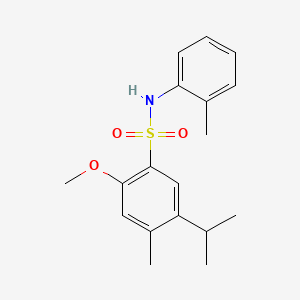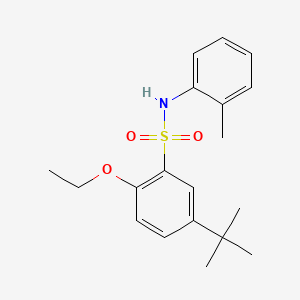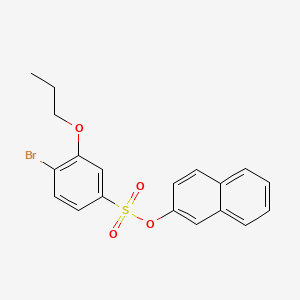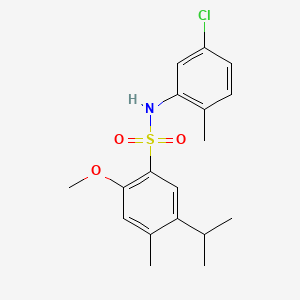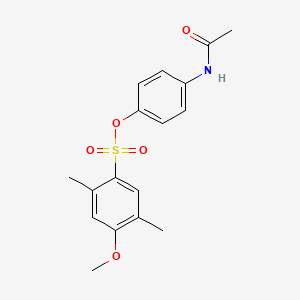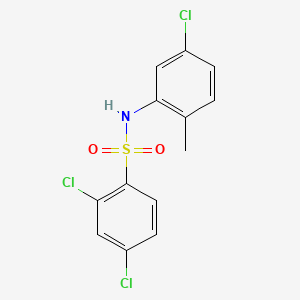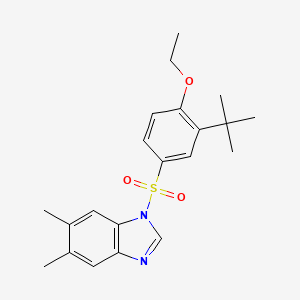
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole (Bz-423) is a benzodiazole derivative that has been studied for its potential as a therapeutic agent. Bz-423 has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research.
Mechanism of Action
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is involved in a number of cellular processes, including protein folding and degradation, and is overexpressed in cancer cells. By inhibiting Hsp70, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is able to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has also been found to induce apoptosis in cancer cells by inhibiting the activity of Hsp70. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have anti-viral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have a number of potential therapeutic applications, making it a promising candidate for further research. One limitation of using 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are a number of potential future directions for research on 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole. One area of interest is the development of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole derivatives with improved pharmacokinetic properties. Another area of interest is the use of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in combination with other therapeutic agents to enhance its anti-cancer or anti-viral effects. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole and to determine its safety and efficacy in clinical trials.
Synthesis Methods
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be synthesized using a multi-step process that involves the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 5,6-dimethyl-1,3-benzodiazole. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, which make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have anti-viral properties, which make it a potential treatment for viral infections.
properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-7-26-20-9-8-16(12-17(20)21(4,5)6)27(24,25)23-13-22-18-10-14(2)15(3)11-19(18)23/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXBTVXOJIYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

